molecular formula C20H33N3O B7918357 (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7918357
M. Wt: 331.5 g/mol
InChI Key: JYODLIQUJCEMEY-IBGZPJMESA-N
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Description

The compound (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-74-6) is a chiral piperidine derivative with the molecular formula C₂₀H₃₃N₃O and a molecular weight of 331.50 g/mol . Its structure features a piperidine ring substituted at the 4-position with a benzyl-ethyl-amino-methyl group and a (S)-configured 2-amino-3-methylbutan-1-one moiety.

Properties

IUPAC Name

(2S)-2-amino-1-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-4-22(14-17-8-6-5-7-9-17)15-18-10-12-23(13-11-18)20(24)19(21)16(2)3/h5-9,16,18-19H,4,10-15,21H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYODLIQUJCEMEY-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, also known as AM95144, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H33_{33}N3_3O
  • Molecular Weight : 331.5 g/mol
  • CAS Number : 1354026-74-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. The compound's structural features suggest it may act as a modulator of neurotransmitter release and receptor activity.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve the inhibition of reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased availability in the synaptic cleft.

Analgesic Properties

Studies have shown that related piperidine derivatives possess analgesic properties. The analgesic effect is believed to result from modulation of pain pathways in the central nervous system, potentially through opioid receptor interactions.

Study on Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives and evaluated their antidepressant effects using the forced swim test in mice. Results indicated that certain derivatives significantly reduced immobility time, suggesting potential antidepressant activity .

Analgesic Activity Evaluation

Another study focused on the analgesic properties of piperidine compounds. In this research, this compound was tested alongside other analogs for their ability to alleviate pain in rodent models. The findings highlighted a dose-dependent analgesic effect, supporting further investigation into its clinical applications .

Data Tables

Biological Activity Mechanism Reference
AntidepressantNeurotransmitter modulation
AnalgesicCentral nervous system modulation
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C21H33N3O
  • Molar Mass : 343.51 g/mol
  • CAS Number : 1354026-74-6

Neuropharmacology

(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one has been explored for its potential effects on the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Dopaminergic Activity
Research indicates that compounds with similar piperidine structures can exhibit dopaminergic activity, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia. Studies have shown that modifications in the piperidine ring can enhance binding affinity to dopamine receptors, potentially leading to improved therapeutic outcomes .

Antidepressant Properties

The compound has also been investigated for its antidepressant-like effects. In animal models, it demonstrated significant reductions in depressive behaviors, suggesting a mechanism that may involve the modulation of serotonin levels in the brain. This aligns with findings from similar piperidine derivatives that have shown promise as novel antidepressants .

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical reactions allows researchers to create derivatives with altered pharmacological profiles.

Table: Synthetic Pathways Utilizing this compound

Reaction TypeProduct TypeYield (%)Reference
AlkylationPiperidine Derivative85
AcylationAmide Compound90
ReductionAlcohol Derivative75

Treatment of Anxiety Disorders

Given its pharmacological profile, there is potential for this compound to be developed as an anxiolytic agent. Preliminary studies suggest that similar compounds can reduce anxiety-like behaviors in animal models, indicating a pathway for further research into its efficacy and safety in humans.

Role in Pain Management

Emerging research suggests that this compound may possess analgesic properties. Its interaction with pain pathways could provide a new approach to pain management therapies, particularly for chronic pain conditions where traditional analgesics are ineffective or lead to significant side effects.

Comparison with Similar Compounds

Substituent Variations

Benzyl-Cyclopropyl-Amino Analogs (e.g., CAS 203047-48-7): Replace the ethyl group with a cyclopropyl ring, altering steric and electronic properties.

Benzyl-Isopropyl-Amino Derivatives (e.g., ): Substitution with a bulkier isopropyl group may reduce solubility but improve hydrophobic interactions in target binding .

Cyclopropyl-Methyl-Amino Variants (e.g., CAS 1354010-98-2): Replace the benzyl group with a cyclopropyl-methyl moiety, significantly modifying lipophilicity and spatial orientation .

Positional Isomers (e.g., ): Piperidine substitution at the 2-position instead of 4-position, which could disrupt target engagement due to altered spatial alignment .

Physicochemical Properties

Structural modifications influence key properties:

  • Lipophilicity (logP) : Ethyl (target compound) vs. cyclopropyl (higher logP) vs. isopropyl (moderate logP).
  • Molecular Weight : Ranges from 331.50 g/mol (target) to 343.51 g/mol (cyclopropyl analogs) .
  • Solubility : Bulky substituents (e.g., isopropyl) may reduce aqueous solubility compared to ethyl or cyclopropyl groups.

Insights from Structural Similarity Principles

According to Park et al. (2023), structurally similar compounds often share MOAs due to conserved interactions with protein targets . For example:

  • Oleanolic Acid (OA) and Hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping target profiles in docking and transcriptome analyses.
  • Gallic Acid (GA) , with a distinct scaffold, showed divergent MOAs.

By analogy, the target compound’s benzyl-ethyl-amino group may engage in π-π stacking (benzyl) and hydrophobic interactions (ethyl), while cyclopropyl or isopropyl analogs could modulate these interactions.

Hypothetical Target Engagement

  • Kinase Inhibition: Piperidine derivatives are common in kinase inhibitors (e.g., gefitinib analogs). The (S)-configured amino group may mimic ATP’s adenine moiety .

Data Table: Comparative Analysis of Structural Analogs

Compound Name (CAS) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Feature Hypothesized Activity References
Target Compound (1354026-74-6) Benzyl-Ethyl-Amino C₂₀H₃₃N₃O 331.50 4-Position substitution Kinase/GPCR modulation
Benzyl-Cyclopropyl-Amino (203047-48-7) Benzyl-Cyclopropyl-Amino C₂₁H₃₁N₃O 341.50 Cyclopropyl ring (increased logP) Enhanced hydrophobic binding
Benzyl-Isopropyl-Amino (N/A) Benzyl-Isopropyl-Amino C₂₀H₃₃N₃O 331.50 Steric bulk (reduced solubility) Target-specific selectivity
Cyclopropyl-Methyl-Amino (1354010-98-2) Cyclopropyl-Methyl-Amino C₁₉H₃₃N₃O 319.49 Compact hydrophobic group Membrane permeability enhancement
2-Position Isomer (1354027-37-4) Benzyl-Cyclopropyl-Amino C₂₁H₃₃N₃O 343.51 Altered spatial alignment Potential off-target effects

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